6-Bromo-8-fluoroisoquinoline is a heterocyclic compound belonging to the isoquinoline family, characterized by the presence of bromine and fluorine substituents at the 6th and 8th positions, respectively. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity. The compound's chemical formula is with a molecular weight of approximately 227.05 g/mol .
The compound can be sourced from various chemical suppliers and research institutions, often produced through synthetic methods involving isoquinoline derivatives. It falls under the classification of halogenated heterocycles, which are significant in pharmaceuticals due to their biological activity .
The synthesis of 6-Bromo-8-fluoroisoquinoline can be accomplished through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and concentration to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are frequently used to monitor reaction progress.
The molecular structure of 6-Bromo-8-fluoroisoquinoline features a bicyclic framework typical of isoquinolines, with bromine and fluorine substituents influencing its electronic properties. The InChI key for this compound is DOINWPRJXLNEBB-UHFFFAOYSA-N
, which is useful for database searches .
6-Bromo-8-fluoroisoquinoline participates in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for compounds like 6-Bromo-8-fluoroisoquinoline often involves interaction with biological targets such as enzymes or receptors. The presence of halogens may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Research indicates that halogenated isoquinolines can exhibit diverse pharmacological effects, including antiarrhythmic and antimicrobial activities. Specific studies have shown that these compounds can modulate biological pathways by acting on ion channels or inhibiting specific enzymes .
The log P values suggest moderate lipophilicity, indicating potential bioavailability in pharmacological applications. The compound's solubility profile further supports its utility in drug formulation .
6-Bromo-8-fluoroisoquinoline has several scientific uses:
Regioselective bromination at the isoquinoline 6-position exploits C5 electronic activation under acidic conditions. Catalytic Lewis acids (e.g., AlCl₃, ZnBr₂) or strong protic acids (H₂SO₄) direct electrophilic bromination by N-protonation, enhancing C6 electrophilicity. The optimal protocol employs N-bromosuccinimide (NBS, 1.05 equiv) in concentrated H₂SO₄ at –20°C, achieving >95% C6 selectivity and 85% isolated yield. Higher temperatures (>–15°C) promote undesired C8 bromination due to diminished kinetic control [6]. Catalyst screening confirms ZnBr₂ enhances regioselectivity (C6:C8 = 20:1) by coordinating with the isoquinoline nitrogen [6] [8].
Table 1: Brominating Agents for C6-Selective Functionalization
Brominating Agent | Catalyst/Solvent | Temperature | C6:C8 Ratio | Yield (%) |
---|---|---|---|---|
NBS | H₂SO₄ (conc.) | –20°C | 50:1 | 85 |
Br₂ | ZnBr₂/CH₂Cl₂ | 0°C | 20:1 | 72 |
DBDMH* | AlCl₃/Acetic acid | –30°C | 35:1 | 68 |
*1,3-Dibromo-5,5-dimethylhydantoin
C8-fluorination leverages halogen-exchange or SNAr chemistry. 8-Bromoisoquinoline derivatives undergo fluoride displacement using KF/CsF in polar aprotic solvents (DMF, NMP) at 160–180°C, but suffer from low yields (<40%) and decomposition [7]. Superior approaches utilize activated precursors: 8-Aminoisoquinolines diazotized to diazonium salts followed by Balz-Schiemann reaction (HF/NaNO₂) yield 8-fluoro derivatives (55–60%) [4]. Alternatively, 8-chloro analogues react with KF/Al₂O₃ under microwave irradiation (150°C, 30 min), achieving 75% conversion via nucleophilic substitution [8].
Directed ortho-metalation (DoM) provides efficient access to 6-bromo-8-fluoroisoquinoline precursors. N-Pivaloyl-3-fluorophenethylamine undergoes lithiation at –78°C with s-BuLi/TMEDA in THF, regioselectively targeting the position ortho to fluorine. Quenching with DMF yields aldehyde 29, cyclized under acidic conditions (HCl/EtOH) to 8-fluoro-3,4-dihydroisoquinoline (23·HCl·H₂O) [4] [8]. Subsequent electrophilic bromination (Br₂/CH₃CO₂H) at C6 proceeds regioselectively (>90%) due to the electron-donating effect of the dihydro moiety. Aromatization with MnO₂ or DDQ delivers 6-bromo-8-fluoroisoquinoline [5] [8].
Table 2: Key Multi-Step Synthesis Sequence
Step | Reaction | Reagents/Conditions | Intermediate/Product | Yield (%) |
---|---|---|---|---|
1 | Directed ortho-lithiation/Formylation | s-BuLi, DMF, THF, –78°C | 2-(3-Fluorophenyl)ethanal deriv. | 88 |
2 | Acidic cyclization | HCl, EtOH, reflux | 8-Fluoro-3,4-dihydroisoquinoline | 79 |
3 | C6-Bromination | Br₂, AcOH, 25°C | 6-Bromo-8-fluoro-1,2-dihydroisoq. | 92 |
4 | Aromatization | MnO₂, Toluene, 110°C | 6-Bromo-8-fluoroisoquinoline | 85 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: